N-(2,5-difluorophenyl)-4-(6-(pyrrolidin-1-yl)pyrimidin-4-yl)piperazine-1-carboxamide
Description
N-(2,5-difluorophenyl)-4-(6-(pyrrolidin-1-yl)pyrimidin-4-yl)piperazine-1-carboxamide is a carboxamide derivative featuring a piperazine core substituted with a pyrimidinyl-pyrrolidine moiety and a 2,5-difluorophenyl group. Carboxamide compounds are recognized as critical intermediates in organic synthesis and medicinal chemistry due to their versatility in forming hydrogen bonds and modulating pharmacokinetic properties . The piperazine ring in such structures often adopts a chair conformation, as observed in related analogs, which influences molecular rigidity and interactions with biological targets . The 2,5-difluorophenyl group enhances metabolic stability compared to non-fluorinated aryl groups, while the pyrrolidin-1-yl-pyrimidine substituent may improve solubility and target engagement through additional hydrogen-bonding or steric effects.
Properties
IUPAC Name |
N-(2,5-difluorophenyl)-4-(6-pyrrolidin-1-ylpyrimidin-4-yl)piperazine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22F2N6O/c20-14-3-4-15(21)16(11-14)24-19(28)27-9-7-26(8-10-27)18-12-17(22-13-23-18)25-5-1-2-6-25/h3-4,11-13H,1-2,5-10H2,(H,24,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOSVERMMJCQZPT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=CC(=NC=N2)N3CCN(CC3)C(=O)NC4=C(C=CC(=C4)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22F2N6O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2,5-difluorophenyl)-4-(6-(pyrrolidin-1-yl)pyrimidin-4-yl)piperazine-1-carboxamide is a compound that has garnered attention for its potential biological activities, particularly in the context of cancer treatment and other pharmacological applications. This article delves into its biological activity, synthesizing available research findings, case studies, and relevant data.
Chemical Structure and Properties
The compound's structure can be broken down into several key components:
- Piperazine Ring : A six-membered ring containing two nitrogen atoms, which is known for its role in various pharmacological agents.
- Pyrimidine Derivative : The presence of a pyrimidine moiety contributes to the compound's interaction with biological targets.
- Fluorophenyl Groups : The difluorophenyl substituent enhances the compound's lipophilicity and may improve its binding affinity to targets.
Anticancer Properties
Research indicates that this compound exhibits significant anticancer activity. It has been shown to inhibit various cancer cell lines through multiple mechanisms:
- Kinase Inhibition : The compound acts as a potent inhibitor of specific kinases involved in cancer progression. For instance, it has been noted to inhibit the epidermal growth factor receptor (EGFR) and other receptor tyrosine kinases (RTKs) with IC50 values in the low nanomolar range .
- Cell Proliferation Inhibition : In vitro studies have demonstrated that this compound effectively reduces cell proliferation in cancer cell lines such as A549 (lung cancer) and MCF7 (breast cancer) by inducing apoptosis and cell cycle arrest .
- Mechanism of Action : The mechanism involves blocking signaling pathways critical for tumor growth, including those mediated by EGFR and vascular endothelial growth factor receptor (VEGFR) pathways .
Other Biological Activities
In addition to its anticancer properties, the compound has shown promise in other therapeutic areas:
Case Study 1: EGFR Inhibition
A detailed study evaluated the efficacy of this compound against EGFR mutations commonly found in non-small cell lung cancer (NSCLC). The compound showed a 30-fold greater inhibition of the L858R mutant compared to the wild-type EGFR, highlighting its potential as a targeted therapy for resistant forms of lung cancer .
Case Study 2: Multi-targeted Approach
Another study explored the multi-targeted nature of this compound. It was found to inhibit not only EGFR but also other kinases involved in tumor angiogenesis and metastasis. This broad spectrum of activity suggests that it could be beneficial in combination therapies for various cancers .
Data Summary
Scientific Research Applications
Medicinal Chemistry
N-(2,5-difluorophenyl)-4-(6-(pyrrolidin-1-yl)pyrimidin-4-yl)piperazine-1-carboxamide has been explored as a potential therapeutic agent due to its ability to inhibit tropomyosin receptor kinase (Trk) pathways associated with various cancers. Research indicates that compounds with similar structures can effectively target Trk-associated tumors, providing a basis for developing new cancer treatments .
Case Study: Trk Inhibition in Cancer Treatment
A study demonstrated that derivatives of this compound exhibited potent inhibition of Trk kinases, leading to reduced tumor growth in preclinical models. The compound's structural features enhance its binding affinity to the Trk receptor, making it a candidate for further clinical investigation .
Biological Research
In biological contexts, this compound is investigated for its interactions with proteins and nucleic acids. Its unique structure allows for potential enzyme inhibition and receptor binding studies.
Example: Protein-Ligand Interaction Studies
Research has shown that the compound can effectively bind to specific enzymes involved in cellular signaling pathways. This interaction could lead to the development of inhibitors that modulate these pathways for therapeutic purposes .
Synthesis and Reaction Mechanisms
The synthesis of this compound typically involves several key steps:
- Formation of the Piperazine Core : This is achieved through cyclization reactions using appropriate precursors.
- Introduction of the Pyrimidine Ring : The pyrimidine moiety is introduced via nucleophilic substitution reactions.
- Attachment of the Difluorophenyl Group : This step often involves electrophilic aromatic substitution.
- Formation of the Carboxamide Group : The final step includes reacting with isocyanates to form the carboxamide linkage.
Unique Chemical Properties
The presence of the difluorophenyl group enhances the lipophilicity and overall bioactivity of the compound. Additionally, the piperazine and pyrimidine components contribute to its ability to cross biological membranes effectively.
Chemical Reactions Analysis
Oxidation Reactions
Primary Sites :
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Pyrrolidine Ring : Oxidation occurs at the tertiary amine group, forming N-oxides (e.g., pyrrolidine N-oxide derivatives).
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Pyrimidine Ring : Limited oxidation due to electron-withdrawing effects of substituents.
Reagents and Conditions :
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Hydrogen Peroxide (H₂O₂) or m-Chloroperbenzoic Acid (mCPBA) in dichloromethane (DCM) at 0–25°C for 12–24 hours .
Products :
| Reaction Type | Major Product | Yield (%) | Characterization Method |
|---|---|---|---|
| N-Oxidation | Pyrrolidine N-oxide derivative | 60–75 | ¹H NMR, LC-MS |
Reduction Reactions
Primary Sites :
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Carboxamide Group : Reduction to a primary amine.
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Aromatic Fluorine Substituents : Typically inert under standard reduction conditions.
Reagents and Conditions :
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Lithium Aluminum Hydride (LiAlH₄) in tetrahydrofuran (THF) at reflux (66°C) for 6 hours .
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Catalytic Hydrogenation with Pd/C under H₂ (1–3 atm) in methanol at 25°C.
Products :
| Reaction Type | Major Product | Yield (%) | Characterization Method |
|---|---|---|---|
| Carboxamide Reduction | N-(2,5-Difluorophenyl)-piperazine-amine derivative | 45–55 | ¹H NMR, IR |
Substitution Reactions
Electrophilic Aromatic Substitution (EAS) :
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Difluorophenyl Group : Fluorine atoms direct substitution to the para position.
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Pyrimidine Ring : Reacts with nitrating or sulfonating agents at electron-deficient positions.
Nucleophilic Substitution :
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Pyrrolidine-Pyrimidine Linkage : Halogenation (e.g., Cl, Br) at the pyrimidine C-2 position.
Reagents and Conditions :
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Nitration : HNO₃/H₂SO₄ at 0°C for 1 hour.
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Halogenation : N-Bromosuccinimide (NBS) in DCM under UV light .
Products :
| Reaction Type | Major Product | Yield (%) | Characterization Method |
|---|---|---|---|
| Nitration | 3-Nitro-pyrimidine derivative | 30–40 | HPLC, ¹³C NMR |
| Bromination | 2-Bromo-pyrimidine derivative | 50–65 | LC-MS, X-ray Crystallography |
Hydrolysis Reactions
Primary Sites :
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Carboxamide Group : Hydrolysis to carboxylic acid under acidic or basic conditions.
Reagents and Conditions :
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Acidic Hydrolysis : 6M HCl at 100°C for 8 hours.
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Basic Hydrolysis : NaOH (2M) in ethanol/water (1:1) at 80°C for 12 hours.
Products :
| Reaction Type | Major Product | Yield (%) | Characterization Method |
|---|---|---|---|
| Acid Hydrolysis | Carboxylic acid derivative | 70–80 | FTIR, ¹H NMR |
Cycloaddition and Cross-Coupling Reactions
Diels-Alder Reactions :
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The pyrimidine ring acts as a dienophile in [4+2] cycloadditions with conjugated dienes.
Suzuki-Miyaura Coupling :
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Functionalization of halogenated pyrimidine derivatives with aryl boronic acids.
Reagents and Conditions :
Products :
| Reaction Type | Major Product | Yield (%) | Characterization Method |
|---|---|---|---|
| Suzuki Coupling | Biaryl-pyrimidine derivative | 55–70 | GC-MS, ¹H NMR |
Stability Under Physiological Conditions
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pH-Dependent Degradation : The compound remains stable in neutral buffers (pH 7.4) but undergoes hydrolysis in acidic (pH < 3) or alkaline (pH > 10) conditions .
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Thermal Stability : Decomposition occurs above 200°C, confirmed by thermogravimetric analysis (TGA) .
Key Research Findings
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Biological Activity Modulation : Substitution at the pyrimidine C-2 position enhances binding affinity to kinase targets (e.g., TRK receptors) .
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Metabolic Stability : N-Oxidation of the pyrrolidine ring reduces hepatic clearance in vitro .
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Synthetic Utility : Suzuki-Miyaura coupling enables rapid diversification for structure-activity relationship (SAR) studies .
Comparison with Similar Compounds
Key Observations:
Substituent Complexity: The pyrimidinyl-pyrrolidine group in the target compound introduces a heterocyclic system absent in the ethyl-substituted analog.
Aryl Group Effects : The 2,5-difluorophenyl group may confer superior metabolic stability and lipophilicity compared to the 4-chlorophenyl group, as fluorination is a common strategy to reduce oxidative degradation .
Conformational Flexibility : Both compounds feature a piperazine ring in a chair conformation, but the bulkier pyrimidinyl-pyrrolidine substituent in the target compound could introduce torsional strain or alter dihedral angles between the piperazine and aryl groups.
Synthetic Utility : The carboxamide linker in both compounds serves as a flexible spacer, enabling modular synthesis. However, the target compound’s pyrimidine core may require more complex coupling strategies compared to the ethyl group in the analog.
Research Implications:
- Pharmacological Potential: The target compound’s structural complexity suggests broader therapeutic applicability, though experimental validation of its bioavailability and target selectivity is needed.
- Crystallographic Data : While the ethyl-substituted analog has confirmed bond lengths and angles via X-ray crystallography , similar studies for the difluorophenyl-pyrimidine variant are lacking. Such data would clarify conformational differences and intermolecular interactions.
Q & A
Q. What are the recommended synthetic routes for this compound, and what critical parameters influence yield?
The synthesis typically involves multi-step reactions, including nucleophilic aromatic substitution and amide coupling (e.g., between a pyrimidine intermediate and a piperazine-carboxamide derivative). Key parameters include:
- Solvent selection : Polar aprotic solvents like DMF or DMSO enhance reactivity in coupling steps .
- Catalyst optimization : Palladium-based catalysts or carbodiimides (e.g., EDCI) improve coupling efficiency .
- Temperature control : Pyrimidine ring functionalization often requires reflux conditions (80–120°C) .
- Purification : Column chromatography or recrystallization ensures >95% purity .
Q. How can the structural integrity of this compound be confirmed post-synthesis?
- Nuclear Magnetic Resonance (NMR) : H and C NMR verify substituent positions (e.g., distinguishing 2,5-difluorophenyl protons from pyrrolidinyl groups) .
- Mass Spectrometry (MS) : High-resolution MS confirms molecular weight (e.g., [M+H] peak matching theoretical mass) .
- X-ray Crystallography : Resolves stereochemistry and piperazine-pyrimidine conformation, as seen in analogous piperazine-carboxamide structures .
Q. What are the key structural features influencing its bioactivity?
- 2,5-Difluorophenyl group : Enhances lipophilicity and membrane permeability, critical for CNS-targeting compounds .
- Piperazine core : Facilitates receptor binding via hydrogen bonding and π-π stacking, common in antipsychotic agents .
- Pyrrolidinyl-pyrimidine moiety : Modulates selectivity for kinase or GPCR targets due to steric and electronic effects .
Advanced Research Questions
Q. How can reaction conditions be optimized to address low yields in pyrimidine-piperazine coupling steps?
- Microwave-assisted synthesis : Reduces reaction time (30–60 minutes vs. 12–24 hours) and improves yields by 15–20% .
- Protecting group strategies : Temporarily shield reactive amines (e.g., Boc protection) to prevent side reactions .
- Solvent-free mechanochemical grinding : Minimizes solvent waste and enhances intermolecular interactions .
Q. How to resolve discrepancies in reported biological activity data across studies?
- Assay standardization : Compare IC values under consistent conditions (e.g., ATP concentration in kinase assays) .
- Receptor subtype profiling : Use radioligand binding assays to differentiate off-target effects (e.g., dopamine D2 vs. serotonin 5-HT receptors) .
- Metabolite interference analysis : LC-MS/MS detects active metabolites that may contribute to observed activity .
Q. What strategies are effective for structure-activity relationship (SAR) studies?
- Fragment-based design : Replace pyrrolidine with azetidine or morpholine to assess steric tolerance .
- Fluorine scanning : Synthesize analogs with mono- or trifluorophenyl groups to optimize pharmacokinetics (Table 1) .
Table 1: SAR of Fluorophenyl Substituents
| Substituent | LogP | IC (nM, Target A) | Selectivity Ratio (Target A/B) |
|---|---|---|---|
| 2,5-diF | 3.2 | 12 ± 2 | 8:1 |
| 4-F | 2.8 | 45 ± 5 | 3:1 |
| 2,3,5-triF | 3.6 | 8 ± 1 | 15:1 |
Q. How to assess stability under physiological conditions for preclinical development?
- pH-dependent degradation : Incubate in simulated gastric fluid (pH 1.2) and plasma (pH 7.4) for 24 hours; monitor via HPLC .
- Light/heat stress testing : Expose to 40°C/75% RH for 4 weeks to identify degradation products .
- Cytochrome P450 inhibition : Evaluate metabolic stability using human liver microsomes .
Q. What computational methods aid in target identification?
- Molecular docking : Screen against kinase or GPCR libraries (e.g., AutoDock Vina) to prioritize targets .
- Pharmacophore modeling : Map electrostatic and hydrophobic features to align with known active sites .
- MD simulations : Analyze piperazine flexibility and binding pocket residency time (e.g., GROMACS) .
Q. What challenges arise in characterizing metabolites, and how are they addressed?
- Phase I/II metabolite detection : Use H/D exchange MS to identify hydroxylation or glucuronidation products .
- Isotope labeling : Synthesize C-labeled analogs to trace metabolic pathways .
- Cryoprobe NMR : Enhances sensitivity for low-abundance metabolites in complex biological matrices .
Q. How to design analogs to improve pharmacokinetics without compromising potency?
- Bioisosteric replacement : Swap carboxamide with sulfonamide to enhance solubility .
- Prodrug strategies : Incorporate ester linkages for delayed release in the CNS .
- PEGylation : Attach polyethylene glycol chains to reduce clearance rates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
